

# Application Note: Measuring KIF18A ATPase Activity with an Inhibitor

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## Compound of Interest

Compound Name: *Kif18A-IN-1*

Cat. No.: *B12430788*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

KIF18A, a member of the kinesin-8 family of motor proteins, plays a crucial role in regulating microtubule dynamics during mitosis.[1][2][3] Its primary function is to influence the dynamics at the plus end of kinetochore microtubules, which is essential for proper chromosome alignment and segregation.[3][4] KIF18A utilizes the energy derived from ATP hydrolysis to move along microtubule tracks.[5][6] Overexpression of KIF18A has been linked to various cancers, making it a promising therapeutic target.[1][2] Small molecule inhibitors that target the ATPase activity of KIF18A can disrupt its function, leading to mitotic arrest and cell death in cancer cells, particularly those with chromosomal instability.[5][7][8] This application note provides a detailed protocol for measuring the microtubule-stimulated ATPase activity of KIF18A and for evaluating the potency of small molecule inhibitors using a luminescence-based ADP detection assay.

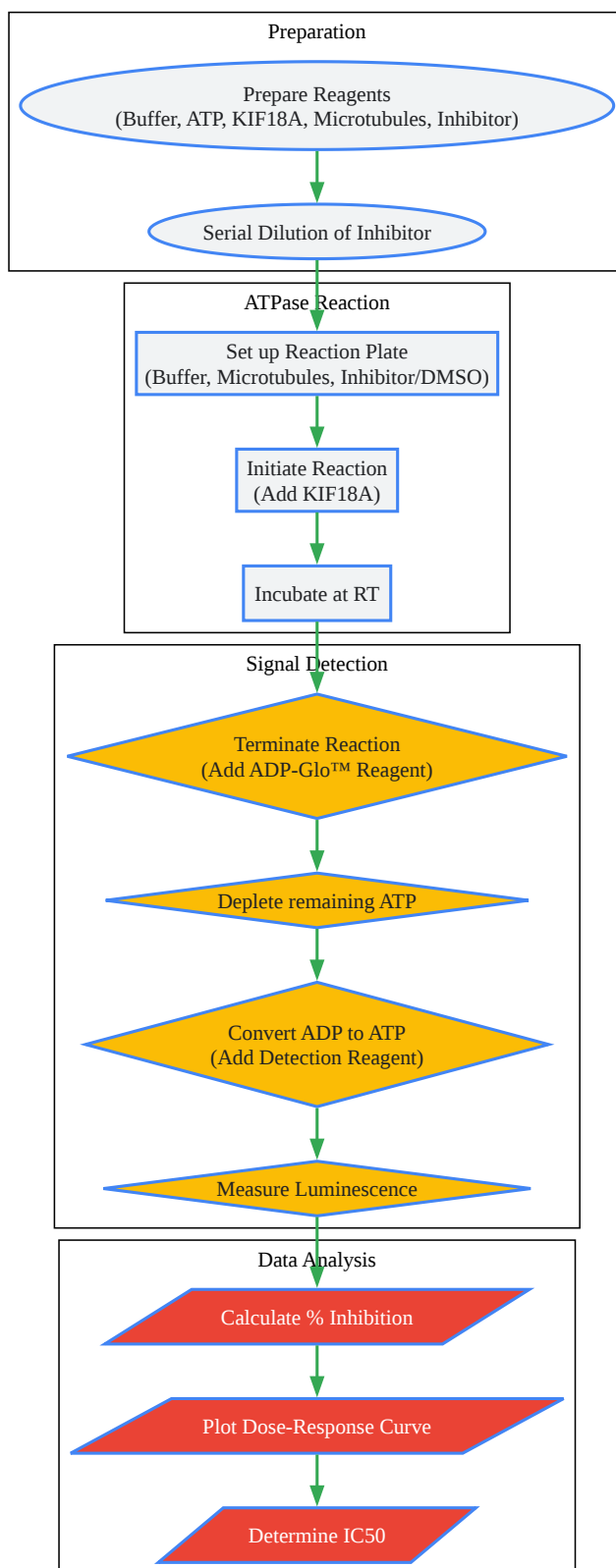
## Principle of the Assay

The enzymatic activity of KIF18A is measured by quantifying the amount of ADP produced during the hydrolysis of ATP. In the presence of microtubules, the ATPase activity of kinesins like KIF18A is significantly stimulated.[9] The ADP-Glo™ Kinase Assay is a robust method for this purpose, as it measures ADP production with high sensitivity.[5][10][11] The assay is performed in two steps: first, the ATPase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a

luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the amount of ADP produced and thus to the KIF18A ATPase activity.[\[12\]](#)

## Experimental Workflow

The following diagram illustrates the key steps in measuring KIF18A ATPase activity in the presence of an inhibitor.



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Caption: Workflow for KIF18A ATPase inhibition assay.

## Protocols

### Materials and Reagents

- Human KIF18A protein (e.g., truncated construct 1-374aa or 1-417aa)[[10](#)][[13](#)]
- Paclitaxel-stabilized microtubules[[10](#)][[13](#)]
- ATP solution
- KIF18A inhibitor of interest (e.g., BTB-1, Sovilnesib, **KIF18A-IN-1**)[[10](#)]
- DMSO (for inhibitor dilution)
- Reaction Buffer (e.g., 15 mM Tris pH 7.5, 10 mM MgCl<sub>2</sub>, 0.01% Tween-20, 1 μM paclitaxel) [[13](#)]
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96- or 384-well plates
- Multichannel pipettes
- Luminometer

### Experimental Procedure

#### 1. Reagent Preparation

- Prepare the reaction buffer and store it on ice.
- Thaw the KIF18A enzyme, ATP, and microtubule stocks on ice.
- Prepare a stock solution of the KIF18A inhibitor in DMSO. Perform serial dilutions of the inhibitor in DMSO to create a concentration range suitable for IC<sub>50</sub> determination. A 10-point, 4-fold serial dilution is recommended.[[13](#)]

#### 2. ATPase Reaction Setup

- In a 96-well plate, add the components in the following order:
  - Reaction Buffer.
  - Paclitaxel-stabilized microtubules (final concentration, e.g., 0.1 mg/ml).[\[10\]](#)
  - ATP (final concentration, e.g., 10-25  $\mu$ M).[\[10\]](#)[\[13\]](#)
  - Serially diluted inhibitor or DMSO for the control wells (final DMSO concentration should be consistent across all wells, e.g., 1%).[\[13\]](#)
- Mix the components gently and pre-incubate the plate at room temperature for 10 minutes.

### 3. Initiation and Incubation of the ATPase Reaction

- Initiate the reaction by adding the KIF18A enzyme to each well (final concentration, e.g., 2.5 nM).[\[13\]](#)
- Mix the plate gently.
- Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

### 4. ADP Detection

- Following the incubation, add the ADP-Glo™ Reagent to each well to terminate the enzymatic reaction and deplete the remaining ATP.
- Incubate the plate at room temperature for 40 minutes.
- Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction.
- Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

### 5. Data Acquisition and Analysis

- Measure the luminescence of each well using a plate-reading luminometer.
- Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic equation.

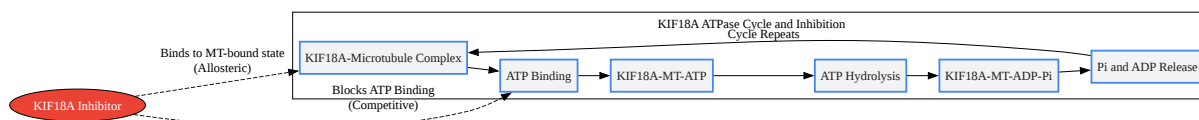
## Data Presentation

The inhibitory activity of different compounds on KIF18A ATPase activity can be summarized in a table for clear comparison.

Inhibitor	Target	Assay Type	IC50 (nM)	Reference
BTB-1	KIF18A	ADP-Glo™ ATPase Assay	535	<a href="#">[10]</a>
KIF18A-IN-1	KIF18A	ADP-Glo™ ATPase Assay	260	<a href="#">[10]</a>
Sovilnesib (AMG 650)	KIF18A	ADP-Glo™ ATPase Assay	83	<a href="#">[10]</a>
Compound 3	KIF18A	ADP-Glo™ ATPase Assay	8.2	<a href="#">[13]</a> <a href="#">[14]</a>

## Signaling Pathway and Mechanism of Inhibition

KIF18A is a motor protein that moves along microtubules, a process powered by the hydrolysis of ATP. This movement is critical for the proper alignment of chromosomes during metaphase.



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Caption: KIF18A ATPase cycle and points of inhibition.

Small molecule inhibitors can disrupt this cycle through various mechanisms. Some inhibitors may be ATP-competitive, directly blocking the binding of ATP to the motor domain.[1] Others are allosteric inhibitors that bind to a site distinct from the ATP-binding pocket, often stabilizing a conformation of KIF18A that is tightly bound to the microtubule and has reduced ATPase activity.[13][14] The effectiveness of many KIF18A inhibitors is enhanced in the presence of microtubules, highlighting the importance of using a microtubule-stimulated ATPase assay for accurate inhibitor profiling.[13][14]

## Conclusion

The protocol described in this application note provides a robust and sensitive method for measuring the ATPase activity of KIF18A and for characterizing the potency of its inhibitors. The use of a luminescence-based assay like the ADP-Glo™ platform is well-suited for high-throughput screening and detailed mechanistic studies. Accurate determination of inhibitor IC<sub>50</sub> values is a critical step in the discovery and development of novel anti-cancer therapeutics targeting chromosomally unstable tumors.

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